molecular formula C14H17ClN2O2 B2684460 (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one CAS No. 1448139-88-5

(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

Cat. No. B2684460
CAS RN: 1448139-88-5
M. Wt: 280.75
InChI Key: YHXNCAPGEVWUCQ-DUXPYHPUSA-N
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Description

(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one, commonly known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including pain, appetite, and mood. CP-945,598 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

CP-945,598 acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The CB1 receptor is normally activated by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC). CP-945,598 blocks the activation of the CB1 receptor by these compounds, thereby reducing the physiological effects of CB1 receptor activation.
Biochemical and Physiological Effects
CP-945,598 has been shown to have a variety of biochemical and physiological effects, depending on the specific experimental conditions. In general, CP-945,598 reduces the effects of CB1 receptor activation, such as analgesia, hypothermia, and food intake. CP-945,598 has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, suggesting a potential role in the treatment of addiction.

Advantages and Limitations for Lab Experiments

The main advantage of CP-945,598 as a tool compound in scientific research is its high selectivity for the CB1 receptor, which allows for the specific investigation of the physiological and pharmacological effects of CB1 receptor activation. However, the main limitation of CP-945,598 is its relatively low potency compared to other CB1 receptor antagonists, such as rimonabant. This may limit its usefulness in certain experimental paradigms.

Future Directions

There are several potential future directions for the investigation of CP-945,598 and its potential therapeutic applications. One area of interest is the role of the CB1 receptor in the regulation of energy metabolism and obesity. CP-945,598 has been shown to reduce food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. Another area of interest is the potential use of CP-945,598 in the treatment of addiction, particularly for the reduction of the reinforcing effects of drugs of abuse. Finally, CP-945,598 may have potential applications in the treatment of various neurological and psychiatric disorders, such as pain, anxiety, and depression, although further research is needed to fully explore these possibilities.

Synthesis Methods

The synthesis of CP-945,598 involves the reaction of 3-chloro-2-pyridinol with piperidine, followed by the addition of but-2-en-1-one in the presence of a base. The resulting product is then purified by column chromatography to obtain CP-945,598 in high purity and yield.

Scientific Research Applications

CP-945,598 has been widely used as a tool compound in scientific research to investigate the physiological and pharmacological effects of the CB1 receptor. It has been shown to be a highly selective antagonist of the CB1 receptor, with no significant affinity for other receptors. CP-945,598 has been used in a variety of in vitro and in vivo studies to elucidate the role of the CB1 receptor in various physiological processes, including pain, appetite, and addiction.

properties

IUPAC Name

(E)-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-2-4-13(18)17-9-6-11(7-10-17)19-14-12(15)5-3-8-16-14/h2-5,8,11H,6-7,9-10H2,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXNCAPGEVWUCQ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one

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